
4-氟-3-((三氟甲基)磺酰基)苯磺酰胺
概述
描述
Synthesis Analysis
The synthesis of fluorinated benzenesulfonamides often involves complex reactions that aim to introduce fluorine atoms or fluorine-containing groups into the benzenesulfonamide framework. For example, tertiary substituted (fluorinated) benzenesulfonamides synthesized in superacid HF/SbF5 demonstrated strong selectivity toward certain enzymes, indicating a new mechanism of action for sulfonamides (Métayer et al., 2013).
Molecular Structure Analysis
The molecular structure of fluorinated benzenesulfonamides is crucial for their activity and selectivity. Crystal structure analysis, such as that performed on N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives, reveals important information about packing patterns, intermolecular interactions, and the overall three-dimensional arrangement of these molecules (Suchetan et al., 2015).
Chemical Reactions and Properties
Fluorinated benzenesulfonamides undergo various chemical reactions that are significant for their biological activities. For instance, the Hofmann rearrangement of primary arenesulfonamides using specific reagents leads to N-arylsulfamoyl fluorides, showcasing the reactivity of these compounds under certain conditions (Ochiai et al., 2009).
Physical Properties Analysis
The physical properties of fluorinated benzenesulfonamides, such as solubility, melting point, and crystal structure, play a critical role in their application potential. Investigations into the crystal structures and physical properties provide insights into how these compounds can be best utilized in different scientific domains.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are essential for understanding the behavior of fluorinated benzenesulfonamides in various environments and their mechanisms of action. Studies like those on alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides have shown that fluorination enhances sulfonamide acidity and correlates with increased enzyme inhibition (Blackburn & Türkmen, 2005).
科学研究应用
N-F 氟化剂的历史发展
N-F 氟化剂的历史发展突出了氟化有机化合物在各个研究领域的意义。在众多的 N-F 化合物中,N-氟代-N-烷基芳磺酰胺(包括 4-氟-3-((三氟甲基)磺酰基)苯磺酰胺)因其易于操作和适用性而受到认可。这些化合物在氟化领域至关重要,促进了各种试剂的合成和反应,从而在氟化学的发展中发挥了至关重要的作用 (Umemoto,Yang,& Hammond,2021)。
合成和在药物开发中的应用
4-氟-3-((三氟甲基)磺酰基)苯磺酰胺已被用于高效合成 ABT-263,这是一种新型的抗凋亡 Bcl-2 蛋白抑制剂。合成过程涉及关键的中间体和亲核氟化,证明了该化合物在开发有前景的抗癌候选药物中的相关性 (Wang 等,2008)。
SNAr 反应性的静电活化
该化合物通过磺酰氧基取代基进行 SNAr 反应性静电活化的能力已被记录在案。此特性允许在温和条件下执行 SNAr 反应,展示了其在合成药学上有趣物质中的多功能性和潜力 (Weiss & Pühlhofer,2001)。
晶体结构和 DFT 研究
一项关于与 4-氟-3-((三氟甲基)磺酰基)苯磺酰胺相关的化合物的合成、表征、晶体结构和 DFT(密度泛函理论)分析的研究突出了其在理解分子结构、静电势和前沿分子轨道中的重要性,提供了对该分子物理化学性质的见解 (Deng,Liao,Tan,& Liu,2021)。
安全和危害
The safety information for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide indicates that it is a combustible liquid that causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It is also advised to keep away from heat/sparks/open flames/hot surfaces and to avoid smoking .
属性
IUPAC Name |
4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO4S2/c8-5-2-1-4(18(12,15)16)3-6(5)17(13,14)7(9,10)11/h1-3H,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOESWBMGEGYULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648573 | |
| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | |
CAS RN |
1027345-08-9 | |
| Record name | 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027345-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide a crucial intermediate in the synthesis of ABT-263?
A1: The research paper [] highlights the efficient synthesis of 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide as a key step in producing ABT-263. While the paper does not delve into the specific reactions this compound participates in, it suggests its importance as a building block. The presence of reactive functional groups like sulfonamide and fluorine allows for further chemical modifications, ultimately leading to the complex structure of ABT-263.
Q2: Are there other methods for synthesizing 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide?
A2: The paper focuses on a specific, efficient synthesis route involving nucleophilic fluorination of 1-nitro-2-((trifluoromethyl)sulfonyl)benzene []. Exploring alternative synthesis pathways for 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide could be an area for further research, potentially leading to improved yields, reduced costs, or different isomeric forms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




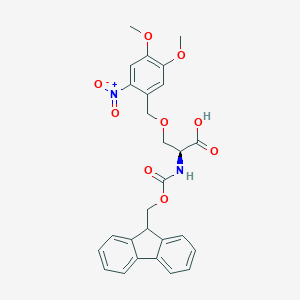
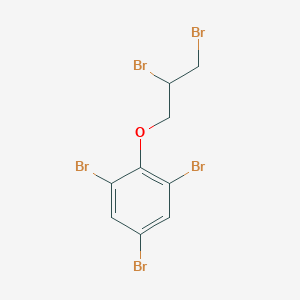



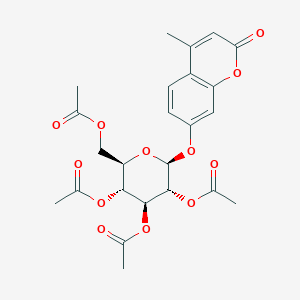
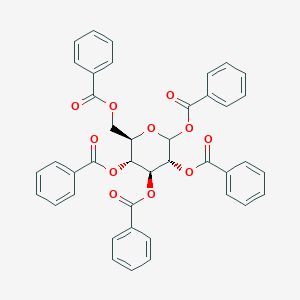
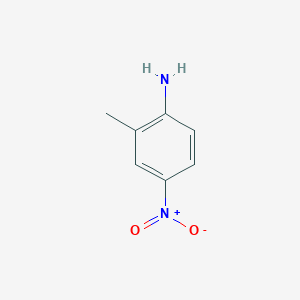

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)
